molecular formula C17H19NO B5036121 2-(4-biphenylyl)-N-isopropylacetamide

2-(4-biphenylyl)-N-isopropylacetamide

Cat. No.: B5036121
M. Wt: 253.34 g/mol
InChI Key: GXYPDOPMACZJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds are typically synthesized for pharmaceutical applications, particularly as kinase inhibitors or enzyme modulators, as evidenced by patent-derived examples . The general structure involves an acetamide backbone with an isopropyl group on the nitrogen atom and diverse aromatic or heterocyclic substituents on the phenyl ring.

Properties

IUPAC Name

2-(4-phenylphenyl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-13(2)18-17(19)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYPDOPMACZJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key analogues are categorized based on substituent types, with their molecular properties summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence Source
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide C₂₀H₂₆N₂O₄S 414.5 g/mol Isopropylphenoxy, isopropylsulfamoyl
2-(4-Isopropylphenoxy)-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide C₂₄H₂₆N₂O₅S 454.5 g/mol Isopropylphenoxy, methoxyanilinosulfonyl
2-(3-(4-Amino-6-chloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide C₁₉H₂₂ClN₃O₂ 359.9 g/mol Chloropyrimidinylphenoxy
2-(3-(4-((1H-Indazol-5-yl)amino)-6-morpholinopyrimidin-2-yl)phenoxy)-N-isopropylacetamide C₂₈H₃₂N₆O₃ 516.6 g/mol Indazolylamino-morpholinopyrimidinyl
2-(4-Acetyl-2-methoxyphenoxy)-N-isopropylacetamide C₁₄H₁₉NO₄ 265.3 g/mol Acetyl-methoxyphenoxy

Key Observations :

  • Phenoxy vs.
  • Sulfonamide vs.
  • Pharmacophore Influence: The indazolylamino-morpholinopyrimidinyl group in introduces multiple hydrogen-bonding sites, likely enhancing kinase inhibition efficacy compared to simpler chloropyrimidinyl derivatives .

Structural Confirmation via NMR

1H NMR data for Example 123 (piperidinyl-substituted derivative) confirms regioselective synthesis:

  • δ 12.91 (s, 1H, indazole NH), 8.98 (s, 1H, pyrimidine NH), and 1.07 (d, J = 6.8 Hz, 6H, isopropyl CH₃) .
  • Similar splitting patterns in Example 124 validate the integrity of the acetamide backbone across analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.